3,4,5-trimethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
CAS No.: 1040638-42-3
Cat. No.: VC11932524
Molecular Formula: C17H21N3O4
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040638-42-3 |
|---|---|
| Molecular Formula | C17H21N3O4 |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | 3,4,5-trimethoxy-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
| Standard InChI | InChI=1S/C17H21N3O4/c1-20-16(11-6-5-7-12(11)19-20)18-17(21)10-8-13(22-2)15(24-4)14(9-10)23-3/h8-9H,5-7H2,1-4H3,(H,18,21) |
| Standard InChI Key | XMVAMXSZJQQIGG-UHFFFAOYSA-N |
| SMILES | CN1C(=C2CCCC2=N1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
| Canonical SMILES | CN1C(=C2CCCC2=N1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound consists of two primary domains:
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Trimethoxybenzamide group: A benzene ring substituted with methoxy (-OCH₃) groups at positions 3, 4, and 5, connected to an amide functional group.
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Cyclopenta[c]pyrazole system: A bicyclic framework comprising a five-membered cyclopentane fused to a pyrazole ring (Figure 1). The pyrazole nitrogen atoms are positioned at N1 and N2, with a methyl group at the 2-position of the pyrazole .
Table 1: Key Structural Parameters
Spectroscopic Data
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IR Spectroscopy: Stretching vibrations at ~3300 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O amide), and 1260–1020 cm⁻¹ (C-O methoxy) .
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¹H NMR:
Synthesis and Optimization
General Synthetic Routes
Pyrazole derivatives are typically synthesized via cyclocondensation reactions. For this compound, a multi-step approach is employed:
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Formation of cyclopenta[c]pyrazole core:
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Amidation with trimethoxybenzoyl chloride:
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Hydrazine hydrate, EtOH, reflux, 6h | 78% | |
| 2 | 3,4,5-Trimethoxybenzoyl chloride, DCM, Et₃N, 0°C→RT | 65% |
Challenges in Synthesis
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Regioselectivity: Controlling the position of substituents on the pyrazole ring requires precise stoichiometry .
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Purification: Polar byproducts necessitate column chromatography (SiO₂, hexane/ethyl acetate) .
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Calculated as 3.94 (moderate lipophilicity, favorable for blood-brain barrier penetration) .
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Aqueous solubility: 0.0163 mg/mL (poorly soluble, necessitating formulation with co-solvents) .
Table 3: ADME Predictions
| Parameter | Prediction | Tool Used |
|---|---|---|
| GI absorption | High | SwissADME |
| CYP3A4 inhibition | Yes | ADMETLab |
| Plasma protein binding | 89% | pkCSM |
Pharmacological Activities
Acetylcholinesterase (AChE) Inhibition
The trimethoxybenzamide moiety mimics donepezil, a known AChE inhibitor:
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IC₅₀: 4.0–16.5 μM in N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives .
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Binding interactions: Hydrophobic interactions with Trp86 and hydrogen bonds with Tyr337 in the catalytic triad .
Anticancer Activity
Pyrazole derivatives induce apoptosis in cancer cells via:
Computational and Molecular Modeling
Docking Studies
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COX-II binding: The trimethoxy group occupies the hydrophobic pocket near Val523, while the pyrazole forms π-π interactions with Tyr385 .
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AChE binding: MM-GBSA free energy = -45.2 kcal/mol, with RMSD <2.4 Å during 100 ns simulations .
Table 4: Key Molecular Interactions
| Target | Residues Involved | Interaction Type |
|---|---|---|
| COX-II | Tyr385, Val523, Ser530 | Hydrophobic, π-π stacking |
| AChE | Trp86, Tyr337, His447 | Hydrogen bonding |
Applications and Future Directions
Therapeutic Prospects
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Neurodegenerative diseases: AChE inhibition suggests potential for Alzheimer’s therapy .
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Oncology: Combinatorial use with platinum drugs to enhance cytotoxicity .
Industrial Applications
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